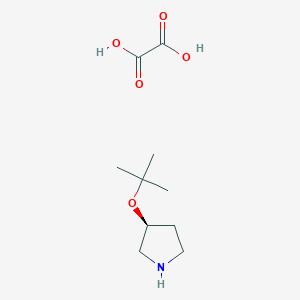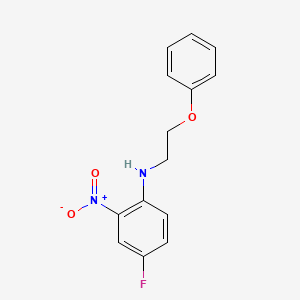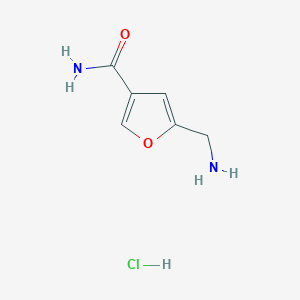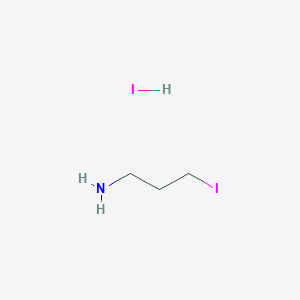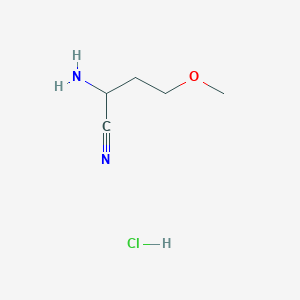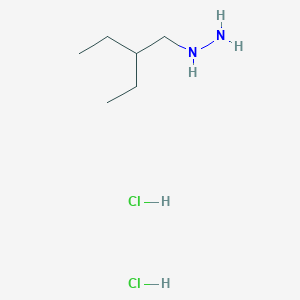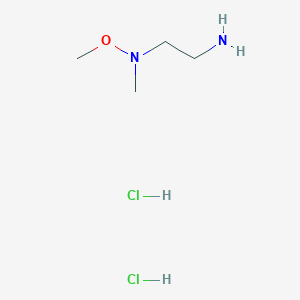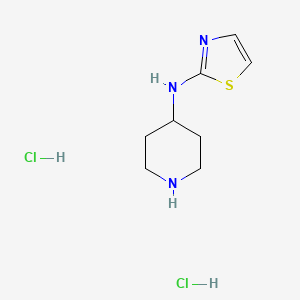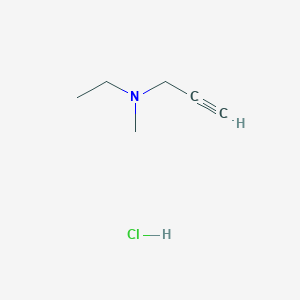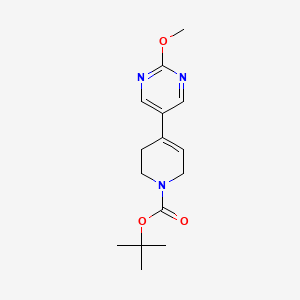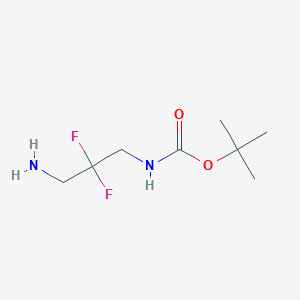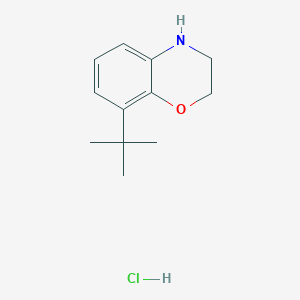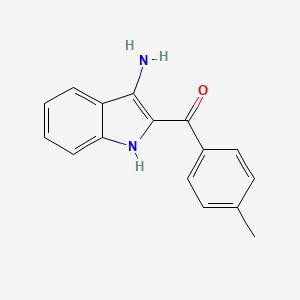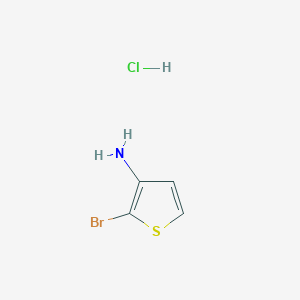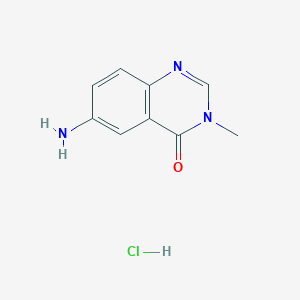
6-amino-3-methylquinazolin-4(3H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-amino-3-methylquinazolin-4(3H)-one hydrochloride consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom. The InChI code for this compound is 1S/C9H9N3O/c1-12-5-11-8-3-2-6 (10)4-7 (8)9 (12)13/h2-5H,10H2,1H3 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Inhibitor for Steel Corrosion: 6-amino-3-methylquinazolin-4(3H)-one derivatives have been evaluated for their properties as corrosion inhibitors. A study showed that these compounds can efficiently inhibit the corrosion of mild steel in an acidic environment, with their efficiency depending on factors like the nitrogen content in the inhibitor, concentration, and molecular weight (Kadhim et al., 2017).
Synthesis and Bioactivity
- Halogenation and Schiff Base Derivatives: Research has been conducted on the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one, leading to the production of 6-iodo/bromo derivatives. These compounds have been used to prepare Schiff bases, which show potential bioactivity (Sayyed et al., 2006).
- Antimicrobial and Anti-inflammatory Activities: Another study synthesized Schiff bases from 3-amino-2-methylquinazolin-4(3H)-one and investigated their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Some compounds showed significant analgesic and anti-inflammatory activities (Sahu et al., 2008).
Anticancer Research
- Anticancer Activity: A novel 3-amino-4-hydroxyquinolinone derivative has been synthesized and tested for its anticancer activity. The compound showed strong antiproliferative effects, suggesting its potential as a therapeutic agent (Talaat et al., 2022).
Quinoline-Pyrimidine Hybrid Compounds
- Cytotoxicity and ADMET Properties: Quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one have been studied for their in vitro cytotoxic activity against cancer cell lines. Some compounds demonstrated significant activity, with promising drug-likeness behavior (Toan et al., 2020).
Schiff Bases as Corrosion Inhibitors
- Schiff Bases for Steel Corrosion Prevention: Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one have been identified as effective inhibitors for mild steel corrosion in acidic conditions, demonstrating high inhibition efficiencies (Jamil et al., 2018).
Eigenschaften
IUPAC Name |
6-amino-3-methylquinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13;/h2-5H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDWCBSVKHVSNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-methylquinazolin-4(3H)-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

